REACTION_CXSMILES
|
CC(C1C=C(SC(SC2C=C(C(C)(C)C)C([O:31][C:32](=[O:37])[CH2:33][CH2:34][CH2:35]Br)=C(C(C)(C)C)C=2)(C)C)C=C(C(C)(C)C)C=1O)(C)C.[N+:42]([O-:45])([O-:44])=[O:43].[Ag+]>C(#N)C.C1COCC1>[N+:42]([O:45][CH2:35][CH2:34][CH2:33][C:32]([OH:31])=[O:37])([O-:44])=[O:43] |f:1.2,3.4|
|
Name
|
4-bromobutanoic acid [4-[[1-[[3, 5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenyl]ester
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC(C)(C)SC1=CC(=C(C(=C1)C(C)(C)C)OC(CCCBr)=O)C(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
acetonitrile THF
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N.C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The silver salt was then filtered off (AgBr)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel with a mixture of ethyl acetate/hexane as eluent (4/6 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])OCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |